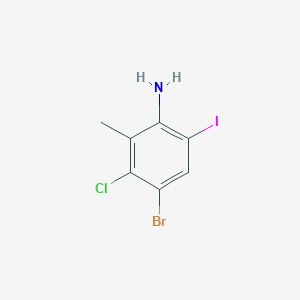
4-Bromo-3-chloro-6-iodo-2-methylaniline
Vue d'ensemble
Description
4-Bromo-3-chloro-6-iodo-2-methylaniline is a chemical compound with the molecular formula C6H4BrClIN . It falls within the class of anilines, which are aromatic compounds containing an amino group (NH2) attached to a benzene ring. The compound exhibits a crystalline appearance and may appear white to cream or purple in color .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Electrochemical Oxidation
One study explored the electrochemical oxidation of halogenated anilines, including compounds structurally related to 4-Bromo-3-chloro-6-iodo-2-methylaniline, in acetonitrile solution. It was found that the oxidation process for bromo- and iodo-anilines results in the formation of oxidized forms of brominated 4-amino-diphenylamines and brominated anilines, suggesting a potential pathway for synthesizing complex organic compounds through electrochemical means (Kádár et al., 2001).
Supramolecular Equivalence
Another investigation focused on the supramolecular structures formed by halogenated compounds, highlighting the isostructural nature of iodo, bromo, chloro, and ethynyl derivatives in certain 4-phenoxyanilines. This study's insights into conditional isomorphism could inform the design of materials and compounds with specific crystalline properties (Dey & Desiraju, 2004).
Methyl Halide Production in Plants
Research into the genetic control of methyl halide production in Arabidopsis thaliana revealed that the enzyme responsible for this process can catalyze the methylation of chloride, bromide, and iodide to produce methyl halides. This finding not only sheds light on natural methyl halide sources but also suggests potential biotechnological applications in halogen cycling and organic synthesis (Rhew et al., 2003).
Multikilogram-Scale Synthesis
A study detailed the multikilogram-scale synthesis of a biphenyl carboxylic acid derivative, employing a process that includes reaction with 4-bromo-3-methylaniline. This research demonstrates the compound's utility in large-scale organic synthesis, specifically through Suzuki coupling reactions, which are pivotal in pharmaceutical manufacturing (Ennis et al., 1999).
Crystal Structures of Substituted Anilines
A comparative study of crystal structures among halogenated anilines underscored the unique properties conferred by different halogen substituents, including bromo, chloro, and iodo groups. Such research can guide the design of new materials with tailored electronic and structural properties (Dey et al., 2003).
Mécanisme D'action
Target of Action
The primary targets of halogenated anilines, like 4-Bromo-3-chloro-6-iodo-2-methylaniline, are often enzymes or receptors in the body. They can bind to these targets and modulate their activity, leading to changes in cellular function .
Mode of Action
Halogenated anilines can participate in various chemical reactions. For example, they can undergo nucleophilic substitution reactions, where an electron-rich nucleophile attacks an electron-poor carbon .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. Halogenated anilines can potentially affect a wide range of biochemical pathways due to their reactivity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on factors like its chemical structure, the route of administration, and the individual’s metabolic enzymes. Generally, halogenated anilines can be absorbed well in the body, distributed to various tissues, metabolized by liver enzymes, and excreted in urine .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. It could potentially lead to changes in enzyme activity, cellular signaling, gene expression, and more .
Action Environment
Environmental factors like temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For example, extreme pH values could affect its ionization state and thus its reactivity .
Propriétés
IUPAC Name |
4-bromo-3-chloro-6-iodo-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClIN/c1-3-6(9)4(8)2-5(10)7(3)11/h2H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQLFMRWDIWJBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1N)I)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

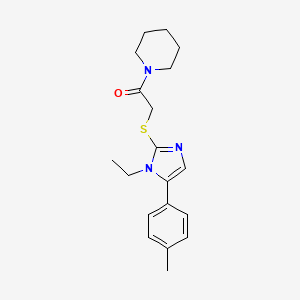

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2700538.png)
![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2700539.png)
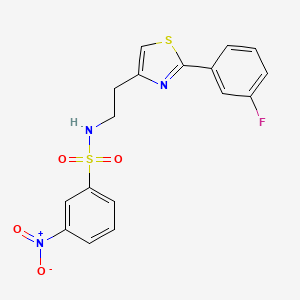
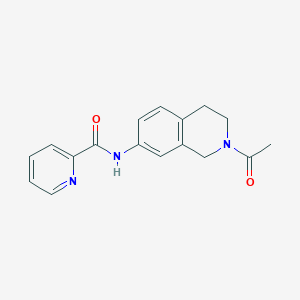
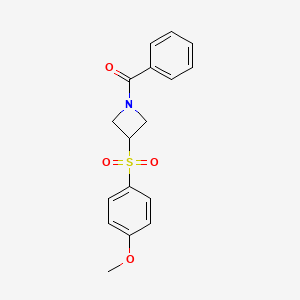
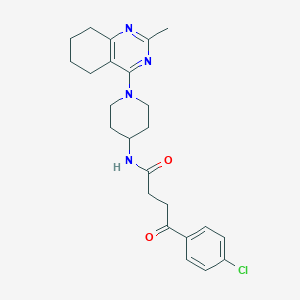
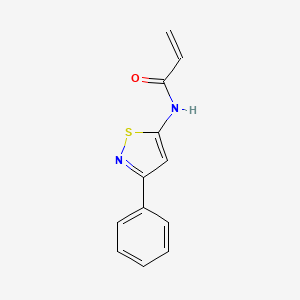
![1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2700552.png)
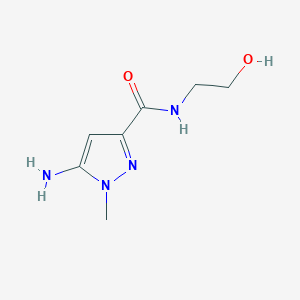
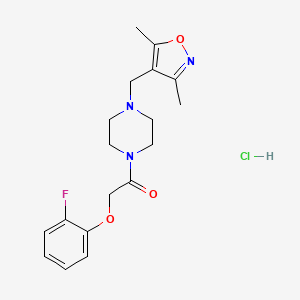
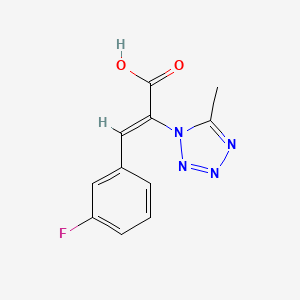
![7-Fluoro-2-methyl-3-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2700558.png)